(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Overview
Description
“(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid” is a chemical compound with the molecular weight of 363.39 . It is also known as Cefadroxil Related Compound I .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.27 . It appears as a pale-yellow to yellow-brown solid .Scientific Research Applications
Synthesis Applications
- Synthesis of Derivatives : This compound has been utilized in the synthesis of various derivatives, including Benzhydryl and Cephem derivatives, demonstrating its versatility in chemical synthesis (Deng, 2007); (Blau et al., 2008).
Chemical Characterization
- Structural Elucidation : The compound has been instrumental in the structural elucidation and characterization of impurities in drugs like Cefdinir, contributing to quality control in pharmaceuticals (Rao et al., 2007).
Spectroscopic Analysis
- Spectroscopic Studies : It has been studied for its molecular structure and vibrational spectroscopic properties, providing insights into its chemical behavior and potential applications (Ramalingam et al., 2011).
Pharmaceutical Research
- Antibacterial Activity : The compound has shown promise in the study of antibacterial activity, comparing its efficacy with other cephalosporins and β-lactam compounds (Neu et al., 1979).
Hydrolysis Studies
- Hydrolysis Products : Research has been conducted on the controlled hydrolysis of related cephalosporins, leading to the identification of hydrolysis products which is crucial in understanding drug stability and metabolism (Koshy & Cazers, 1997).
Safety And Hazards
While specific safety and hazards information for this compound is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1-4,6H,8H2,(H,11,12)/t3?,4-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVGZMBPPXMAO-WVOWXROLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2C(C(=O)N2C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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